molecular formula C17H18N2O2 B13253470 [3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+

[3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YL](phenyl)methan+

Cat. No.: B13253470
M. Wt: 282.34 g/mol
InChI Key: MADTVUZCZZXLEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-Amino-4-(methoxymethyl)-6-methylfuro[2,3-B]pyridin-2-YLmethanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the specific application and context of use .

Properties

Molecular Formula

C17H18N2O2

Molecular Weight

282.34 g/mol

IUPAC Name

2-benzyl-4-(methoxymethyl)-6-methylfuro[2,3-b]pyridin-3-amine

InChI

InChI=1S/C17H18N2O2/c1-11-8-13(10-20-2)15-16(18)14(21-17(15)19-11)9-12-6-4-3-5-7-12/h3-8H,9-10,18H2,1-2H3

InChI Key

MADTVUZCZZXLEO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C(OC2=N1)CC3=CC=CC=C3)N)COC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.